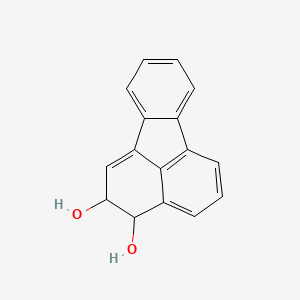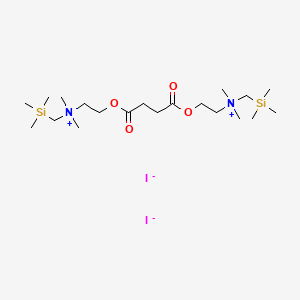
Hexadecane, 5-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecane, 5-butyl- is a hydrocarbon compound with the molecular formula C20H42 and a molecular weight of 282.5475 g/mol . . This compound is part of the alkane family, characterized by a long carbon chain with single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in various natural and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 5-butyl- typically involves the alkylation of hexadecane with butyl groups. This can be achieved through various methods, including:
-
Friedel-Crafts Alkylation: : This method involves the reaction of hexadecane with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.
-
Grignard Reaction: : Another method involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with hexadecane. This reaction is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of Hexadecane, 5-butyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecane, 5-butyl- can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Although alkanes are generally resistant to reduction, certain conditions can lead to the formation of lower alkanes through catalytic hydrogenation.
-
Substitution: : Halogenation is a common substitution reaction for alkanes. Hexadecane, 5-butyl- can react with halogens such as chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Butylhexadecanol, butylhexadecanal, butylhexadecanoic acid.
Reduction: Lower alkanes such as butane and hexadecane.
Substitution: Chlorobutylhexadecane, bromobutylhexadecane.
Applications De Recherche Scientifique
Hexadecane, 5-butyl- has various applications in scientific research, including:
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of Hexadecane, 5-butyl- primarily involves its interaction with hydrophobic environments. Its long carbon chain allows it to integrate into lipid bilayers, making it useful in studying membrane dynamics and interactions. The molecular targets and pathways involved are largely related to its hydrophobic nature, which allows it to interact with other non-polar molecules.
Comparaison Avec Des Composés Similaires
Hexadecane, 5-butyl- can be compared with other similar alkanes such as:
Hexadecane: A straight-chain alkane with the formula C16H34. It is less hydrophobic compared to Hexadecane, 5-butyl- due to the absence of the butyl group.
Heptadecane: An alkane with one additional carbon atom compared to Hexadecane, 5-butyl-. It has similar properties but a slightly higher molecular weight.
Pentadecane: An alkane with one fewer carbon atom compared to Hexadecane, 5-butyl-. It is less hydrophobic and has a lower molecular weight.
The uniqueness of Hexadecane, 5-butyl- lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
6912-07-8 |
|---|---|
Formule moléculaire |
C20H42 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
5-butylhexadecane |
InChI |
InChI=1S/C20H42/c1-4-7-10-11-12-13-14-15-16-19-20(17-8-5-2)18-9-6-3/h20H,4-19H2,1-3H3 |
Clé InChI |
WCYRXBXHFUHSAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



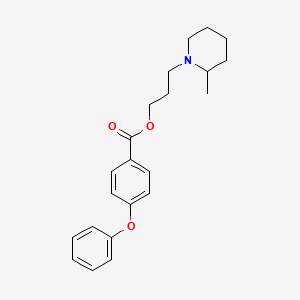

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
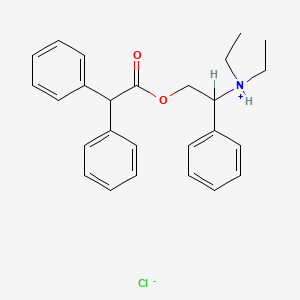
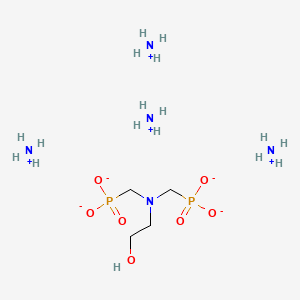
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)



